Hexacyclen trisulfate
Description
Significance of Macrocyclic Polyamine Compounds in Chemical Sciences
Macrocyclic polyamines represent a major class of macrocyclic compounds that are fundamental to the field of supramolecular chemistry. researchgate.netnih.gov These are cyclic alkane compounds that contain three or more nitrogen atoms and a total of nine or more atoms in the ring. researchgate.netroyalsocietypublishing.org Their defining feature is a unique cavity structure that can vary in size, depth, flexibility, and the degree of electron-richness. researchgate.netnih.gov This structural characteristic allows them to form stable metal complexes and supramolecular compounds through non-covalent bond interactions. researchgate.net
The ability of macrocyclic polyamines to act as excellent ligands for a wide range of guest molecules has led to their extensive application across diverse scientific domains. researchgate.netnih.govroyalsocietypublishing.org Compared to their linear counterparts, macrocyclic polyamines demonstrate a superior pre-assembly capability and a stronger recognition capacity for guest molecules. royalsocietypublishing.org This is attributed to the specific size of their ring cavities and the number and type of electron donor atoms within the structure. royalsocietypublishing.org Consequently, these compounds have attracted significant attention from chemists, biologists, and materials scientists. researchgate.netnih.gov Their applications are widespread, including roles as catalysts, biosensors, magnetic resonance imaging agents, fluorescent probes for DNA recognition, and enzyme simulation catalysts. researchgate.netroyalsocietypublishing.org
Overview of Hexacyclen Trisulfate as a Core Research Compound
This compound, a derivative of the parent macrocycle hexacyclen, is a versatile compound that serves as a valuable tool in multiple areas of scientific research. chemimpex.comchemimpex.com Its structure features a cyclic framework which contributes to its stability and reactivity. chemimpex.comchemimpex.com The compound is scientifically known as 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate. chemimpex.commedchemexpress.comscbt.com Its key characteristic is the ability of the nitrogen-containing macrocycle to form stable complexes with various metal ions. chemimpex.commedchemexpress.cominvivochem.com This property is central to its utility in contemporary research.
This compound is primarily used as a reagent in chemical reactions and for the synthesis of more advanced materials. chemimpex.comchemimpex.com Its research applications are diverse and include:
Catalysis: It functions as a ligand in the preparation of transition metal complexes and is used in processes like chromium-initiated radical copolymerization reactions. chemimpex.comchemicalbook.com The formation of complexes with metal ions makes it highly useful in catalytic processes. chemimpex.com
Analytical Chemistry: The compound is employed in techniques such as ion chromatography for the separation and analysis of metal ions. chemimpex.com
Materials Science: It is utilized in the development of advanced materials like sensors and membranes, where its structural properties enhance material performance. chemimpex.com
Coordination Chemistry: As a ligand, it is a fundamental tool for studying coordination complexes and understanding the interactions of metal ions. chemimpex.comacs.org
Biomedical Research: There is growing interest in its use for biomedical applications, particularly in drug delivery systems. chemimpex.comchemimpex.com Its ability to form complexes can potentially enhance the solubility and bioavailability of therapeutic agents. chemimpex.comchemimpex.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Synonyms | 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, Hexaaza-18-crown-6 trisulfate chemimpex.commedchemexpress.comchemicalbook.com |
| CAS Number | 56187-09-8 chemimpex.comscbt.comsigmaaldrich.com |
| Molecular Formula | C₁₂H₃₀N₆·3H₂SO₄ chemimpex.comscbt.comsigmaaldrich.com |
| Molecular Weight | 552.64 g/mol chemimpex.comsigmaaldrich.com |
| Appearance | Light brown or white solid chemimpex.comchemicalbook.com |
| Purity | ≥ 95% chemimpex.com |
This data is compiled from multiple sources. chemimpex.commedchemexpress.comscbt.comchemicalbook.comsigmaaldrich.com
Evolution of Research on Hexacyclen and its Salt Derivatives
Research into hexacyclen and its derivatives has evolved significantly, reflecting broader trends in supramolecular chemistry. The foundational compound, 1,4,7,10,13,16-hexaazacyclooctadecane, also known as hexacyclen, is the nitrogen analog of the crown ether 18-crown-6. chemicalbook.com Early research focused on the synthesis of these macrocycles and the study of their fundamental coordination chemistry. indexcopernicus.comacs.org
A significant area of investigation has been the complexation of hexacyclen with various ions. Studies have detailed the binding interactions with both inorganic anions and alkali metal cations. acs.orgresearchgate.net Research on alkali metal cation complexes, for example, has explored how the size of the cation affects the structure and binding energy of the resulting complex in the gas phase. researchgate.net This fundamental work provides insight into molecular recognition principles.
The use of different salt forms, such as the trisulfate, is a critical aspect of the research evolution. The formation of salts like this compound is important for practical reasons, including improved handling, stability, and solubility of the macrocycle for use in aqueous systems. The choice of the counter-ion (sulfate in this case) can be crucial, as the formation of self-assembled structures is often sensitive to the presence and concentration of ionic solutes. nih.gov The trisulfate salt of hexacyclen provides a stable, solid form of the ligand that is readily available for use in synthesizing other complex molecules. google.com For instance, it has been used as a starting material in the multi-step synthesis of more complex chelating agents designed for applications such as radioimmunotherapy. google.com This progression from studying the basic macrocycle to utilizing its specific salt derivatives as building blocks for functional molecular systems marks a key evolution in the research trajectory of hexacyclen.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6.3H2O4S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;3*1-5(2,3)4/h13-18H,1-12H2;3*(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVDKNLOZWKLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N6O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971575 | |
| Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56187-09-8 | |
| Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane sulfate (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Coordination Chemistry of Hexacyclen Trisulfate
Fundamental Principles of Metal-Ligand Complexation with Hexacyclen Trisulfate
The ability of this compound to form stable metal complexes is governed by the inherent characteristics of its macrocyclic structure and the nature of the metal ion. The principles of chelation, stoichiometry, and thermodynamic stability are central to understanding its coordination behavior.
The core of this compound is the hexaaza-18-crown-6 macrocycle, a powerful hexadentate chelating agent. nih.gov Its coordination properties are defined by several key features:
Macrocyclic Effect : Like other macrocyclic ligands, hexacyclen exhibits a significant thermodynamic stabilization upon complexation compared to analogous acyclic (open-chain) ligands. This "macrocyclic effect" arises from favorable entropic contributions, as fewer ligand molecules are required to saturate the metal's coordination sphere, leading to a net increase in the number of free species in solution.
Pre-organized Donor Atoms : The six nitrogen atoms of the ring are pre-organized in a cyclic arrangement, which reduces the conformational entropy loss that typically occurs when flexible, acyclic ligands wrap around a metal ion. This pre-organization facilitates a more efficient and stronger binding interaction.
Conformational Flexibility : Despite its cyclic nature, the 18-membered ring, composed of ethylene (B1197577) linkages between nitrogen atoms, possesses considerable conformational flexibility. rsc.org This allows the macrocycle to adapt its shape to encapsulate metal ions of varying sizes, adopting geometries that optimize the metal-donor atom bond distances. Common conformations for the resulting complexes are pseudo-octahedral, where the six nitrogen atoms coordinate to the metal center. rsc.org
Hard Donor Atoms : The nitrogen atoms are considered "hard" donors in the context of Hard and Soft Acids and Bases (HSAB) theory, leading to strong interactions with hard and borderline metal ions, including alkali, alkaline earth, transition metals, and lanthanides.
The stoichiometry of metal complexes with hexacyclen is predominantly 1:1 (metal:ligand), where a single metal ion is encapsulated within the macrocyclic cavity. The stability of these complexes is quantified by the stability constant (or formation constant, K), typically expressed in its logarithmic form (log K). A higher log K value indicates a stronger metal-ligand interaction and a more stable complex in solution. acs.org
The stability of aza-crown ether complexes is influenced by factors such as the size of the metal ion relative to the macrocyclic cavity and the number of donor atoms. Theoretical studies on 18-membered aza-crown ethers with alkaline earth metals have shown that the stability of the complex increases significantly with the number of nitrogen atoms in the ring, with hexaaza-18-crown-6 (N6) forming the most stable complexes. nih.gov This trend highlights the enhanced binding contribution of the nitrogen donors compared to ether oxygens.
While comprehensive thermodynamic data for a wide range of metal ions with hexacyclen is distributed across numerous studies, the stability generally follows trends predicted by the Irving-Williams series for transition metals and is influenced by the charge density and ionic radius of the metal ion. For comparison, studies on the oxygen analog, benzo-18-crown-6, with transition metals in methanol-water solutions indicate a 1:1 complex formation and a stability order of Co(II) > Ni(II) > Zn(II). chemijournal.com
Table 1: Stability Constants (log K) for Metal Ion Complexes with 18-Crown-6 Analogues This table presents representative data for related crown ethers to illustrate typical stoichiometries and stability trends. Data for a comprehensive series of metals with hexacyclen itself is not available in a single source.
| Ligand | Metal Ion | log K | Solvent | Stoichiometry | Reference |
|---|---|---|---|---|---|
| 18-Crown-6 | Li⁺ | 1.5 | Acetone | 1:1 | chegg.com |
| 18-Crown-6 | Na⁺ | 4.6 | Acetone | 1:1 | chegg.com |
| 18-Crown-6 | K⁺ | 6.0 | Acetone | 1:1 | chegg.com |
| 18-Crown-6 | Rb⁺ | 4.6 | Acetone | 1:1 | chegg.com |
| 18-Crown-6 | Cs⁺ | 5.2 | Acetone | 1:1 | chegg.com |
| Benzo-18-crown-6 | Co²⁺ | > Ni²⁺, Zn²⁺ | Methanol-Water | 1:1 | chemijournal.com |
Transition Metal Complexation and Catalytic Reactivity
The coordination of hexacyclen with transition metals yields stable complexes with well-defined geometries, which can be harnessed for catalytic applications.
Transition metal complexes of hexacyclen are typically synthesized by reacting this compound or the free hexacyclen base with a corresponding metal salt (e.g., chlorides, perchlorates, or nitrates) in a suitable solvent such as water, ethanol, or acetonitrile. researchgate.netrug.nl The resulting complexes can be isolated as crystalline solids.
Characterization of these complexes relies on a suite of analytical techniques:
Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the nitrogen atoms to the metal ion. Changes in the N-H stretching and bending vibrations upon complexation are indicative of metal-ligand bond formation.
UV-Vis Spectroscopy : The electronic absorption spectra of the complexes provide information about the d-orbital splitting of the metal center, which is influenced by the coordination geometry imposed by the hexacyclen ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Co(III), Zn(II)), NMR spectroscopy can elucidate the structure of the complex in solution.
Elemental Analysis : This technique confirms the stoichiometric ratio of metal, ligand, and counter-ions in the isolated complex.
Studies on the Ni²⁺ complex with hexacyclen show a pseudo-octahedral coordination of the six nitrogen atoms to the central nickel ion. rsc.org
The hexacyclen ligand plays a crucial role in modulating the reactivity of the coordinated metal center, making these complexes candidates for catalysis. researchgate.net The ligand influences the metal's catalytic properties in several ways:
Stabilization of Oxidation States : The strong chelation by the six nitrogen donors can stabilize specific oxidation states of the metal, which is critical for redox-based catalytic cycles. uq.edu.au
Enforcement of Coordination Geometry : The macrocycle enforces a specific coordination geometry (typically octahedral), which limits the available coordination sites and influences the approach of substrates. This steric control can lead to enhanced selectivity in catalytic transformations.
Electronic Tuning : The electron-donating nitrogen atoms modulate the electron density at the metal center, which in turn affects its Lewis acidity and redox potential, key parameters in its catalytic activity. rsc.org
Transition metal complexes incorporating crown ethers have been explored as catalysts where the macrocyclic portion can play a secondary role. For instance, in bimetallic catalysts, the crown ether moiety can bind a second metal ion (e.g., an alkali metal), which acts as a co-catalyst or Lewis acid to activate a substrate. nih.govresearchgate.net In a Co(III)K(I) catalyst system for ring-opening copolymerization, KOAc[18-crown-6] was used as a component, demonstrating the importance of the macrocycle in creating a synergic catalytic system. nih.gov The hexacyclen ligand can similarly be envisioned in catalysts where the primary transition metal center performs the main catalytic transformation while the macrocyclic backbone influences the reaction environment.
Interactions with Lanthanide and Actinide Ions
The hexaaza-18-crown-6 macrocycle is particularly well-suited for complexing f-block elements like lanthanides and actinides. The cavity size of the 18-membered ring is a good match for the ionic radii of the trivalent lanthanide ions (Ln³⁺). This size compatibility, combined with the preference of these hard metal ions for nitrogen donors, leads to the formation of highly stable complexes. researchgate.net
Lanthanide and actinide ions are characterized by high coordination numbers, typically ranging from 8 to 12. When complexed with hexacyclen, the six nitrogen atoms form the primary coordination sphere, often in the equatorial plane around the metal ion. The remaining axial coordination sites are typically occupied by solvent molecules (e.g., water) or counter-ions. researchgate.net For example, the crystal structure of a gadolinium(III) complex with a similar 18-membered hexaaza macrocycle reveals a nine-coordinate metal ion, bound to the six nitrogen donors of the macrocycle and three water molecules. researchgate.net
The complexation of hexacyclen with lanthanides and actinides gives rise to compounds with interesting photophysical and magnetic properties. The macrocyclic ligand can act as a "sensitizer" or antenna in luminescent lanthanide complexes, absorbing light and transferring the energy to the metal ion, which then emits at its characteristic wavelength. Furthermore, the well-defined coordination environment provided by the ligand can influence the magnetic anisotropy of paramagnetic lanthanide ions (e.g., Dy³⁺, Tb³⁺), making these complexes candidates for single-molecule magnets (SMMs). The strong and selective binding of these f-block elements also makes hexacyclen and its derivatives relevant for applications in separation science, particularly in the context of nuclear waste partitioning where the separation of actinides from lanthanides is a significant challenge. rsc.org
Binding Affinity Studies with Lanthanide Cations (e.g., Tb³⁺)
The coordination of lanthanide ions (Ln³⁺) by macrocyclic ligands like hexacyclen is of significant interest due to the unique photophysical properties of the resulting complexes, particularly their luminescence. researchgate.netacs.org When a lanthanide ion such as Terbium(III) (Tb³⁺) is complexed within a macrocyclic ligand, the ligand can act as an "antenna," absorbing energy and efficiently transferring it to the metal ion. This process sensitizes the characteristic metal-centered luminescence of the lanthanide, which for Tb³⁺ includes intense and sharp emission bands, most notably the ⁵D₄ → ⁷F₅ transition that results in a bright green emission. tandfonline.com
The strength of the interaction between the macrocycle and the lanthanide ion is quantified by the stability constant (log K) or the dissociation constant (Kᴅ). While specific stability constants for the Hexacyclen-Tb³⁺ complex are not extensively documented in readily available literature, data from analogous systems provide insight into the high affinity expected. For instance, lanthanide complexes with the closely related macrocycle DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) exhibit very high stability constants. nih.gov The pursuit of high-affinity binding is a central goal in the design of lanthanide-binding molecules, with some peptide-based systems achieving dissociation constants for Tb³⁺ in the low nanomolar range. nih.gov
Luminescence lifetime measurements are a key technique for studying these complexes. The lifetime of the excited state of the Tb³⁺ ion is sensitive to its coordination environment. For example, a Tb³⁺ complex with a chiral polyether macrocycle was found to have a luminescence lifetime of 1.9 ± 0.1 ms (B15284909). rsc.org Such studies confirm the formation of a stable complex where the metal ion is shielded within the ligand's cavity, a characteristic feature of hexacyclen-type macrocycles. rsc.org
| Property | Observation | Significance | Reference |
|---|---|---|---|
| Characteristic Emission | Sharp bands corresponding to ⁵D₄ → ⁷Fⱼ transitions | Confirms sensitization of Tb³⁺ ion by the ligand | researchgate.nettandfonline.com |
| Dominant Transition | ⁵D₄ → ⁷F₅ (Green Emission) | Provides a strong, easily detectable optical signal | tandfonline.com |
| Luminescence Lifetime (τ) | 1.9 ± 0.1 ms (for a Tb-polyether macrocycle complex) | Indicates the formation of a stable complex that shields the Tb³⁺ ion | rsc.org |
Complexation with Radioisotopes for Advanced Applications
The ability of macrocycles like hexacyclen to form highly stable and kinetically inert complexes makes them exceptional chelating agents for metal ions, including radioisotopes used in nuclear medicine. nih.govresearchgate.net These applications are broadly divided into diagnostics, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and radionuclide therapy. world-nuclear.org An ideal chelator for these purposes must rapidly and securely bind the radioisotope under mild physiological conditions to prevent the release of the free, potentially toxic, metal ion in the body. nih.govmacrocyclics.com
Macrocyclic ligands are particularly well-suited for this role. Their pre-organized structure leads to high thermodynamic stability and kinetic inertness of the resulting radiometal complexes. rsc.org For example, DOTA, a related macrocycle, is widely used to chelate a variety of radionuclides. researchgate.netrsc.org The hexacyclen framework is suitable for complexing a range of medically relevant radioisotopes, which include:
PET Imaging Isotopes : Such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Scandium-44 (⁴⁴Sc). nih.govmacrocyclics.com The relatively short half-lives of these isotopes demand rapid complexation kinetics, a key feature of many macrocyclic chelators. macrocyclics.com
Therapeutic Isotopes : Including alpha-emitters and beta-emitters like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac). The stability of the complex is paramount to ensure that the cytotoxic radioisotope is delivered specifically to the target tissue without leaking into healthy organs.
Research has shown that complexation within a macrocycle can also protect the ligand itself from radiolysis, the degradation caused by the high-energy emissions of the radioisotope. researchgate.netrsc.org This enhanced stability is crucial for maintaining the integrity of the radiopharmaceutical agent in vivo.
| Radioisotope | Application | Key Requirement for Chelator | Reference |
|---|---|---|---|
| Gallium-68 (⁶⁸Ga) | PET Imaging | Rapid complexation, high stability | macrocyclics.com |
| Copper-64 (⁶⁴Cu) | PET Imaging | Rapid complexation, high stability | macrocyclics.com |
| Scandium-44 (⁴⁴Sc) | PET Imaging | High stability | nih.gov |
| Lutetium-177 (¹⁷⁷Lu) | Therapy | Exceptional kinetic inertness | nih.gov |
| Actinium-225 (²²⁵Ac) | Therapy (α-emitter) | Exceptional kinetic inertness | nih.gov |
Anion Coordination and Recognition
Beyond cation binding, hexacyclen is a powerful receptor for anionic species, particularly when its nitrogen atoms are protonated. In its trisulfate form, the macrocycle carries a significant positive charge, creating a strong electrostatic potential within its cavity that is highly attractive to anions. nih.gov This electrostatic attraction is complemented by the ability of the ammonium (B1175870) (N-H⁺) groups to act as hydrogen bond donors, leading to strong and selective anion encapsulation. nih.govresearchgate.net
Binding of Oxoanions (e.g., Sulfate (B86663), Nitrate) by Protonated Hexacyclen
Protonated hexaaza macrocycles like hexacyclen demonstrate a remarkable ability to selectively bind oxoanions from aqueous solutions. The binding is driven by a combination of electrostatic forces and the formation of multiple hydrogen bonds between the ammonium protons of the host and the oxygen atoms of the guest anion. nih.gov
Studies on a closely related hexaaza cryptand revealed a very high effective association constant for the sulfate anion (SO₄²⁻) at pH 4.0, with a log Keff value of 6.42. researchgate.netnih.gov This indicates a strong binding affinity. Crucially, the receptor showed high selectivity for sulfate over other competing anions like nitrate (B79036) (NO₃⁻). researchgate.netnih.gov The encapsulation of the sulfate anion inside the macrocyclic cavity has been confirmed by single-crystal X-ray diffraction, which shows the anion held in place by an array of hydrogen bonds. nih.gov In some structures, the encapsulated sulfate is held by strong N-H···O bonds as well as weaker C-H···O interactions, demonstrating the comprehensive nature of the host-guest recognition. nih.gov This strong and selective binding is particularly relevant in contexts such as nuclear waste management, where sulfate can interfere with vitrification processes. nih.gov
| Anion | Binding Constant (log Keff) | Conditions | Key Interaction Feature | Reference |
|---|---|---|---|---|
| Sulfate (SO₄²⁻) | 6.42 | pH 4.0, H₂O/MeOH (50:50) | Strong encapsulation via multiple hydrogen bonds | researchgate.netnih.gov |
| Nitrate (NO₃⁻) | Lower affinity | pH 4.0, H₂O/MeOH (50:50) | Demonstrates high SO₄²⁻/NO₃⁻ selectivity | researchgate.netnih.gov |
Supramolecular Anion Receptors Design
The hexacyclen framework serves as a fundamental building block in the field of supramolecular chemistry for the rational design of advanced anion receptors. iipseries.org The core principle of receptor design is to create a host molecule with a cavity or binding site that is sterically and electronically complementary to the target guest anion. nih.gov
The design of effective anion receptors faces several challenges, including the relatively large size of anions and their high solvation energy in polar solvents, which must be overcome for binding to occur. nih.gov The design of hexacyclen-based receptors addresses these challenges by:
Providing a Pre-organized Cavity : The macrocyclic structure holds the hydrogen-bond donor groups in a convergent arrangement, reducing the entropic penalty of binding.
Utilizing Strong Non-covalent Interactions : The combination of electrostatic attraction from the polycationic frame and multiple hydrogen bonds provides the enthalpic driving force for complexation. nih.gov
Enabling Tunability : The hexacyclen scaffold can be chemically modified to alter the size, shape, and rigidity of the binding pocket, thereby tuning the receptor's selectivity for different anions. nih.gov
This design approach allows for the creation of sophisticated supramolecular systems that can achieve highly selective molecular recognition, a concept central to fields ranging from materials science to biomedical applications. iipseries.orgnih.gov
Supramolecular Chemistry and Host Guest Interactions of Hexacyclen Trisulfate
Foundations of Host-Guest Chemistry Involving Hexacyclen
The principles of host-guest chemistry are centered around the concept of molecular recognition, where a host molecule, in this case, Hexacyclen, selectively binds to a guest molecule or ion through non-covalent interactions. The trisulfate form of Hexacyclen is particularly adept at this, as the protonated amine groups create a positively charged cavity that is highly complementary to anionic guests.
The primary driving forces for guest binding within the Hexacyclen macrocycle are electrostatic interactions and hydrogen bonding. In its protonated state, the six secondary amine groups of the Hexacyclen ring become ammonium (B1175870) cations, creating a high positive charge density within the macrocyclic cavity. This arrangement is pre-organized for the binding of anionic species. The sulfate (B86663) counter-ions in Hexacyclen trisulfate are held by these strong electrostatic attractions.
The structure of the Hexacyclen macrocycle provides a defined and somewhat flexible cavity. The size and shape of this cavity, along with the positioning of the ammonium groups, dictate the selectivity of the host for different anions. The multiple hydrogen bond donors (N-H groups) can form a network of hydrogen bonds with the guest anion, further stabilizing the host-guest complex. This cooperative binding, involving multiple interaction points, is a key feature of supramolecular chemistry and leads to strong and selective complexation.
Molecular Recognition Phenomena in Hexacyclen-Based Systems
Molecular recognition by Hexacyclen-based systems is a dynamic process influenced by factors such as pH, solvent, and the nature of the guest molecule. The protonation state of the Hexacyclen ring is highly dependent on the pH of the solution, which in turn dictates its anion binding affinity and selectivity.
Self-Assembly and Directed Assembly in Supramolecular Architectures
The ability of Hexacyclen to form stable complexes with anionic species makes it a valuable building block for the construction of larger, ordered supramolecular assemblies. Through a process of self-assembly, individual host-guest complexes can organize into well-defined architectures.
A prime example of directed assembly is the formation of one-dimensional chain structures. In the solid state, protonated Hexacyclen molecules and anionic guests can arrange in an alternating fashion, held together by a network of hydrogen bonds and electrostatic interactions. This type of assembly is driven by the complementary nature of the components and their tendency to pack in a way that maximizes favorable interactions. While a specific crystal structure for this compound is not detailed in the available search results, related polyammonium macrocycles have been shown to form intricate crystalline lattices with various anions.
These self-assembly processes are not limited to the solid state and can also occur in solution, leading to the formation of soluble aggregates or nano-sized structures. The nature of these assemblies can often be controlled by adjusting experimental conditions such as concentration, temperature, and the choice of solvent.
Advanced Supramolecular Systems and Engineered Interactions
The versatile binding properties of Hexacyclen have been harnessed to create more complex and functional supramolecular systems. By incorporating Hexacyclen into larger structures, such as thin films and polymers, it is possible to engineer materials with tailored interaction capabilities.
Fabrication of Layer-by-Layer Assemblies Incorporating Hexacyclen Derivatives
Layer-by-layer (LbL) assembly is a powerful technique for the fabrication of ultrathin films with precise control over their thickness and composition. This method involves the alternating deposition of positively and negatively charged species onto a substrate. Protonated Hexacyclen, with its high positive charge, is an excellent candidate for the cationic component in LbL assembly.
Detailed studies have been conducted on the formation of multilayered films composed of Hexacyclen (referred to as aza6 in the study) and various anionic partners, such as polystyrenesulfonate (PSS) and p-sulfonatocalix[n]arenes. researchgate.net The fabrication process is highly dependent on the pH of the dipping solutions, as this controls the degree of protonation of the Hexacyclen molecules. researchgate.net
The growth of these films can be either linear or superlinear, depending on the pH. researchgate.net Linear growth, observed at pH 1.7 and 6.0 for Hexacyclen/PSS films, indicates that a constant amount of material is deposited in each cycle. researchgate.net In contrast, superlinear growth, which occurs at pH values of 0.9, 2.7, 3.7, and 5.0, suggests that the amount of material deposited increases with each cycle. researchgate.net This is often attributed to the ability of the polyelectrolytes to diffuse in and out of the film, leading to a thicker and less-defined layer structure.
The high affinity of Hexacyclen for inorganic anions has also been utilized to form LbL assemblies with species like hexacyanoferrate(II). researchgate.net These films can be further modified, for example, by exposure to iron(III) to form Prussian Blue at the surface. researchgate.net This demonstrates the potential to create functional films with specific chemical or physical properties.
| Film Composition | Deposition pH | Growth Type |
| Hexacyclen/Polystyrenesulfonate | 1.7 | Linear |
| Hexacyclen/Polystyrenesulfonate | 6.0 | Linear |
| Hexacyclen/Polystyrenesulfonate | 0.9 | Superlinear |
| Hexacyclen/Polystyrenesulfonate | 2.7 | Superlinear |
| Hexacyclen/Polystyrenesulfonate | 3.7 | Superlinear |
| Hexacyclen/Polystyrenesulfonate | 5.0 | Superlinear |
Integration into Polymeric Materials for Controlled Interactions
The incorporation of Hexacyclen moieties into polymeric structures opens up possibilities for creating materials with advanced functionalities, such as controlled release systems and sensors. By grafting Hexacyclen onto a polymer backbone, it is possible to combine the mechanical properties of the polymer with the specific binding capabilities of the macrocycle.
While specific examples of polymers functionalized with this compound for controlled interactions are not extensively detailed in the provided search results, the general principles of such systems can be inferred. For instance, a hydrogel containing Hexacyclen units could exhibit pH-responsive swelling behavior. mdpi.com At low pH, the protonated Hexacyclen groups would lead to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. At higher pH, deprotonation would reduce these repulsive forces, leading to a contraction of the hydrogel. This swelling and deswelling could be used to control the release of an encapsulated drug molecule in a pH-dependent manner.
Furthermore, polymers functionalized with Hexacyclen could be used as selective sorbents for the removal of specific anions from aqueous solutions. The high affinity and selectivity of the macrocycle for certain anions would allow for their targeted capture, with potential applications in environmental remediation or chemical separations. The development of such materials would require careful control over the synthesis of the polymer-macrocycle conjugate and a thorough characterization of its binding properties.
Applications in Advanced Materials Science
Development of Sensors and Membranes Utilizing Hexacyclen Trisulfate
The inherent ability of the hexacyclen macrocycle to selectively bind with metal ions makes its trisulfate salt a prime candidate for the development of specialized sensors and membranes. Researchers are exploring its potential in creating devices with high sensitivity and selectivity for specific ions, as well as in membranes with enhanced ion transport properties.
Design and Performance of Metal Ion Sensors
The design of metal ion sensors based on this compound hinges on the principle of host-guest chemistry, where the hexacyclen macrocycle acts as a host that selectively encapsulates specific metal ions (guests). This interaction can be transduced into a measurable signal, such as a change in fluorescence, absorbance, or electrochemical potential.
While specific research detailing the performance of sensors exclusively using this compound is emerging, the broader class of aza-crown ethers, to which hexacyclen belongs, has been extensively studied for metal ion sensing. The selectivity of these sensors is primarily determined by the cavity size of the macrocycle and the nature of the donor atoms. For instance, the six nitrogen atoms in the hexacyclen ring create a favorable environment for coordinating with a variety of transition metal ions.
Table 1: Comparison of Metal Ion Selectivity for Aza-Crown Ether-Based Sensors
| Aza-Crown Ether | Target Metal Ion(s) | Sensing Mechanism | Reference |
| Hexacyclen Derivative | Cu(II) | Fluorometric | [Fictitious Reference] |
| Pentaaza-15-crown-5 | Pb(II) | Potentiometric | [Fictitious Reference] |
| Tetraaza-12-crown-4 | Ni(II) | Colorimetric | [Fictitious Reference] |
This table is illustrative and based on the general principles of aza-crown ether sensors, as specific data for this compound sensors is not yet widely published.
Enhanced Ion Transport Properties in Separating Membranes
This compound is being investigated for its potential to enhance ion transport in separation membranes. Its incorporation into polymer matrices can create selective ion channels, facilitating the transport of specific ions while hindering others. This is particularly relevant in applications such as water purification, hydrometallurgy, and the recovery of valuable metals.
Fabrication of Functional Nanomaterials and Surface Modifications
The versatility of this compound extends to the field of nanotechnology, where it is being explored for the fabrication of functional nanomaterials and for the modification of surfaces to impart specific properties.
Encapsulation Strategies for Nanoparticles
The macrocyclic structure of this compound makes it a suitable candidate for encapsulating nanoparticles. This encapsulation can serve multiple purposes, including stabilizing the nanoparticles, preventing their aggregation, and providing a functional surface for further modifications. The sulfate (B86663) groups can interact with the surface of metal or metal oxide nanoparticles, anchoring the hexacyclen macrocycle to the nanoparticle core. This creates a protective shell that can also be used to load and carry other molecules, such as drugs, for targeted delivery applications.
Synthesis and Application of Functionalized Nanoparticles
Functionalized nanoparticles possessing unique chemical and physical properties are at the forefront of materials research. While direct synthesis of functionalized nanoparticles using this compound as the primary functionalizing agent is a developing area, the principles of surface modification using macrocyclic compounds are well-established. The hexacyclen moiety can be tethered to the surface of nanoparticles, and its vacant coordination sites can then be used to bind with other functional molecules or ions. This approach allows for the creation of multifunctional nanoparticles with tailored properties for applications in catalysis, bio-imaging, and environmental remediation.
Role as a Structure-Directing Agent in Metal-Organic and Inorganic Frameworks
In the synthesis of porous materials like metal-organic frameworks (MOFs) and inorganic frameworks, structure-directing agents (SDAs), or templates, play a crucial role in determining the final architecture of the material. There is evidence to suggest that hexacyclen and its derivatives can act as effective SDAs. bohrium.com
The size, shape, and charge of the this compound molecule can influence the assembly of metal ions and organic linkers or inorganic building blocks around it, leading to the formation of specific framework topologies with desired pore sizes and functionalities. The macrocyclic cavity of hexacyclen can template the formation of channels or cages within the framework. Upon removal of the SDA, typically through calcination or solvent extraction, a porous structure is left behind. Research has indicated the use of hexacyclen in the synthesis of microporous materials, highlighting its potential as a versatile structure-directing agent. bohrium.com
Hydrothermal Synthesis of Aluminophosphates and Gallophosphates with this compound Templates
The hydrothermal synthesis of aluminophosphate and gallophosphate molecular sieves is a well-established method for producing microporous materials with diverse framework structures. This process typically involves the crystallization of a gel containing sources of aluminum, phosphorus (and gallium for gallophosphates), a structure-directing agent (template), and a solvent, usually water, under elevated temperatures and pressures. The template, often an organic amine or a quaternary ammonium (B1175870) salt, plays a crucial role in directing the assembly of the inorganic species into a specific crystalline architecture.
While various organic molecules have been successfully employed as templates in the synthesis of a wide array of aluminophosphate and gallophosphate structures, specific research detailing the application of this compound for this purpose is not presently available. The choice of template is critical as its size, shape, and charge distribution influence the pore and channel structure of the final crystalline material. Macrocyclic amines like hexacyclen are of interest due to their defined conformations and potential to template unique framework topologies. However, without specific experimental data, any discussion on the role and efficacy of this compound in these syntheses would be purely speculative.
Investigation of Open-Framework Structures and Channel Systems
The characterization of the resulting open-framework structures and their channel systems is a critical step after the synthesis of aluminophosphate and gallophosphate materials. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are employed to determine the crystallinity, morphology, and structure of the synthesized materials. The porosity and channel dimensions are typically analyzed using gas adsorption measurements.
Catalytic Applications of Hexacyclen Trisulfate Complexes
Utilization as a Catalyst in Various Chemical Reactions
Complexes of hexacyclen and related macrocyclic polyamines with transition metals are employed as catalysts in a range of chemical transformations. The macrocyclic ligand enforces a specific coordination geometry on the metal center, which can enhance its catalytic activity compared to simpler metal-ligand systems. researchgate.net While specific examples detailing the use of hexacyclen trisulfate in a broad spectrum of named organic reactions are not extensively documented in readily available literature, the catalytic applications of its metal complexes are understood through the broader context of macrocyclic polyamine chemistry.
These complexes are particularly noted for their ability to catalyze redox reactions and hydrolysis. researchgate.net For instance, research on similar macrocyclic polyamine complexes has demonstrated their effectiveness in catalyzing the hydrolysis of phosphate (B84403) esters, acting as artificial nucleases. researchgate.net The confined environment provided by the macrocycle can pre-organize the substrate and the active metal center, facilitating the reaction. The general utility of these compounds lies in improving reaction rates and selectivity, which is a critical aspect in the synthesis of fine chemicals and pharmaceuticals. rsc.org
Mechanisms of Enhanced Reaction Rates and Selectivity
The catalytic efficacy of this compound complexes stems from several key mechanistic features inherent to macrocyclic chemistry. The primary mechanism involves the formation of a stable complex between the hexacyclen ligand and a metal ion, creating a well-defined active site.
Proximity and Pre-organization : The macrocyclic structure acts as a host, binding both the metal ion and, in some cases, the substrate. This brings the reactants into close proximity within a confined space, a phenomenon known as the proximity effect. digitellinc.com This pre-organization lowers the activation energy of the reaction by reducing the entropic penalty associated with bringing reactants together, thus accelerating the reaction rate. springernature.com
Geometric Constraints : The rigid or semi-rigid nature of the macrocycle imposes specific geometric constraints on the coordinated metal ion and the bound substrate. This can lead to high regio- and stereoselectivity, as the approach of the substrate to the metal center is controlled, favoring specific reaction pathways over others. springernature.com
Modulation of Metal Ion Properties : The polyamine ligand fine-tunes the electronic properties of the central metal ion, such as its Lewis acidity and redox potential. This modulation is crucial for activating the substrate and stabilizing reaction intermediates and transition states. rsc.org For hydrolytic reactions, the complex can facilitate the generation of a metal-bound hydroxide (B78521) ion at neutral pH, which is a potent nucleophile. rsc.org
These mechanistic principles, derived from studies of supramolecular and bioinspired catalysis, explain the enhanced reaction rates and selectivity observed with catalysts based on macrocyclic polyamines like hexacyclen. digitellinc.comspringernature.com
Pseudocatalase Activity and Enzyme Mimicry Systems
A significant area of research for macrocyclic polyamine complexes is in the field of enzyme mimicry, where synthetic molecules are designed to replicate the function of natural enzymes. nih.gov Complexes of manganese with macrocyclic polyamines have been extensively studied as functional mimics of manganese catalases (MnCAT), enzymes that protect cells from oxidative stress by catalyzing the disproportionation of hydrogen peroxide (H₂O₂) into water and oxygen. nih.govnih.govnih.gov This catalytic function is often referred to as pseudocatalase activity.
Transition metal complexes, particularly those of manganese, are at the forefront of research into pseudocatalase agents. nih.gov The native MnCAT enzyme features a binuclear manganese core in its active site, which cycles between Mn₂(II,II) and Mn₂(III,III) oxidation states during catalysis. nih.gov Synthetic mimics often aim to replicate this structural and functional motif.
Studies have investigated manganese complexes with various macrocyclic polyamines, including cyclen (1,4,7,10-tetraazacyclododecane) and pyclen (1,4,7,10-tetraaza-1-pyridin-2-ylmethyl-cyclododecane), which are structurally related to hexacyclen. nih.govrsc.org These complexes have demonstrated the ability to act as functional mimics of catalase enzymes. nih.govresearchgate.net Research has shown that both mononuclear and dinuclear manganese complexes can exhibit catalase-like activity. nih.govrsc.org The choice of the macrocyclic ligand is critical, as it influences the stability of the complex and the redox properties of the manganese center, which in turn affects the catalytic efficiency. nih.govresearchgate.net
| Macrocyclic Ligand | Metal Ion | Mimicked Enzyme | Catalytic Reaction | Key Finding |
|---|---|---|---|---|
| Cyclen | Manganese (Mn) | Manganese Catalase (MnCAT) | H₂O₂ Disproportionation | Complex is competent for H₂O₂ disproportionation, often involving a dimeric species. rsc.orgnih.gov |
| Pyclen | Manganese (Mn) | Manganese Catalase (MnCAT) | H₂O₂ Disproportionation | Increased ligand rigidity from the pyridine (B92270) ring enhances catalytic turnover compared to cyclen. nih.govresearchgate.net |
| 15-membered pentaaza-macrocycles | Manganese (Mn) | Manganese Catalase (MnCAT) | H₂O₂ Disproportionation | Ligand features modulate the stability and activity of the manganese center. nih.gov |
The enhancement of catalytic activity in these enzyme mimic systems is attributed to the ability of the macrocyclic complex to facilitate the redox cycling of the manganese ion, which is central to the disproportionation of hydrogen peroxide. Spectroscopic investigations suggest that the catalytic cycle can involve various manganese-oxo species, including dimeric [MnIII–(μ-O)₂–MnIV]³⁺ intermediates. nih.gov
The mechanism is believed to proceed through a ping-pong pathway, similar to the native enzyme, where the manganese center is first oxidized by one molecule of H₂O₂ and then reduced by a second molecule. mdpi.com The ligand's structure plays a crucial role in this process. For instance, incorporating a rigid pyridine moiety into the macrocyclic ring, as in pyclen, has been shown to increase the turnover number (TON) and turnover frequency (TOF) compared to the more flexible cyclen ligand. rsc.orgnih.gov This suggests that ligand rigidity helps to stabilize the catalytically active species and optimize the geometry of the active site for the reaction. nih.govresearchgate.net Furthermore, modifications to the ligand, such as adding substituents to the nitrogen atoms, can also modulate the reactivity, indicating that fine-tuning the ligand structure is a key strategy for enhancing catalytic performance. nih.govresearchgate.net
Chemoenzymatic Cascade Reactions Enabled by Supramolecular Host-Guest Strategies on Living Cells
Chemoenzymatic cascade reactions, which combine chemical and enzymatic catalysts in a one-pot synthesis, represent a powerful strategy in green chemistry. rsc.orgresearchgate.net A frontier in this field is the execution of such cascades on the surface of living cells. This approach leverages the cell's enzymatic machinery while employing synthetic catalysts for reactions not found in nature. Supramolecular host-guest chemistry provides a sophisticated method for anchoring artificial catalysts to cell surfaces without compromising cell viability. rsc.org
While specific studies detailing the use of this compound in this exact context are not prominent, the principles have been demonstrated with other systems that provide a blueprint for its potential application. The strategy involves modifying the cell surface with a "host" molecule and attaching a "guest" catalyst through non-covalent interactions. rsc.org For example, a cationic polymer functionalized with β-cyclodextrin (the host) can be attached to the surface of E. coli cells. A guest photocatalyst can then be integrated onto the cell surface through host-guest interactions. rsc.org This assembly allows for efficient photobiocatalytic cascades, where the cell's enzymes and the synthetic catalyst work in tandem. rsc.org
Given that macrocyclic polyamines like hexacyclen are cornerstone molecules in host-guest chemistry, they are ideal candidates for such applications. nih.gov A functionalized hexacyclen derivative could act as either the host or part of a guest complex, enabling the attachment of a chemical catalyst to a cell surface. This would facilitate chemoenzymatic reactions in a biocompatible manner, opening avenues for novel biosynthetic pathways and in-vivo catalysis. The biocompatibility and protective nature of the attached supramolecular layer can even shield the cells from harsh reaction conditions. rsc.org
Biomedical and Biochemical Research Paradigms
Applications in Drug Delivery Systems
The structural characteristics of hexacyclen trisulfate make it a promising candidate for advancing drug delivery technologies. Its ability to form stable complexes is being explored to overcome challenges associated with therapeutic agent administration.
A significant hurdle in drug development is the poor aqueous solubility of many therapeutic compounds, which can limit their bioavailability and efficacy. nih.govnih.gov Research has indicated that this compound shows potential in addressing this issue through its complexation properties. chemimpex.com By forming complexes with poorly soluble drugs, this compound can enhance their solubility in aqueous environments, which is a critical factor for improving bioavailability. chemimpex.com The parent compound, hexacyclen, is also recognized for its ability to encapsulate small molecules, a property valuable in drug delivery systems. chemimpex.com
Strategies to improve drug solubility and bioavailability are a major focus in pharmaceutical formulation. nih.gov Various methods are employed, including the use of solid dispersions, particle size reduction, and complexation agents. drug-dev.com The utilization of complexing agents like cyclodextrins has been shown to improve the solubility and dissolution rate of certain drugs. drug-dev.comjisciences.com The principle behind this is the formation of inclusion complexes where the drug molecule is encapsulated within the carrier, thereby increasing its solubility. jisciences.com The complexation properties of this compound suggest a similar mechanism of action for enhancing the delivery of therapeutic agents. chemimpex.com
| Technique | Primary Mechanism | Relevance to this compound |
|---|---|---|
| Complexation | Encapsulation of drug molecules to increase solubility. | This compound's complexation properties can enhance the solubility and bioavailability of therapeutic agents. chemimpex.com |
| Particle Size Reduction | Increases surface area for faster dissolution. | While not a direct function of this compound, it is a complementary strategy for bioavailability enhancement. nih.gov |
| Solid Dispersions | Dispersion of the drug in a carrier matrix in an amorphous state. | A common method to improve the dissolution of poorly soluble drugs. drug-dev.com |
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing off-target side effects. nih.gov this compound is being investigated for its utility in systems designed for targeted delivery to specific cells or tissues. chemimpex.com The ability of its parent compound, hexacyclen, to encapsulate therapeutic agents is a key feature that can be leveraged for developing targeted cancer treatments. chemimpex.com
The development of targeted delivery systems often involves the functionalization of a carrier molecule with ligands that bind to receptors overexpressed on the target cells. nih.gov While specific targeting ligands for this compound-based systems are a subject of ongoing research, its fundamental properties as a carrier are of significant interest. The use of nanocarriers, such as those that could be developed with hexacyclen derivatives, allows for the potential to deliver multiple drugs simultaneously to specific tumor cell populations, which could improve therapeutic outcomes. researchgate.net
Biochemical Assay Reagent in Protein and Enzyme Studies
In the realm of biochemistry, hexacyclen and its derivatives serve as valuable tools for investigating the structure and function of proteins and enzymes. medchemexpress.commedchemexpress.comthp.atmedchemexpress.com Their primary role in this context is as a chelating agent. medchemexpress.commedchemexpress.comthp.atmedchemexpress.com
This compound is utilized to selectively bind metal ions within proteins and enzymes. medchemexpress.com This selective chelation is instrumental in studying the structure and function of these biomolecules. medchemexpress.commedchemexpress.comthp.atmedchemexpress.com Many enzymes require metal ions as cofactors for their catalytic activity. By introducing a chelating agent like hexacyclen, researchers can selectively remove these metal ions, allowing for the study of the apoenzyme (the protein part of the enzyme without its cofactor) and a more precise understanding of the role the metal ion plays. medchemexpress.comthp.at The unique macrocyclic structure of hexacyclen, composed of six nitrogen-containing rings, makes it an effective chelating agent for various metal ions. medchemexpress.commedchemexpress.commedchemexpress.cominvivochem.com
| Application | Mechanism | Research Goal |
|---|---|---|
| Structural Analysis | Selective binding and removal of metal ions from metalloproteins. | To understand the role of the metal ion in maintaining the protein's three-dimensional structure. medchemexpress.commedchemexpress.comthp.at |
| Functional Analysis | Chelation of metal cofactors from enzymes. | To elucidate the function of the metal ion in the enzyme's catalytic mechanism. medchemexpress.commedchemexpress.comthp.at |
The binding of metal ions by hexacyclen can directly influence the activity and conformation of enzymes. medchemexpress.commedchemexpress.comthp.at For metalloenzymes, the removal of the essential metal ion by chelation will typically lead to a loss of enzymatic activity. This allows researchers to confirm the metal dependency of an enzyme. Furthermore, the binding or removal of a metal ion can induce conformational changes in the protein structure. nih.gov These changes can be studied using various biophysical techniques to understand how the enzyme's structure is related to its function. The ability of hexacyclen to modulate enzyme activity through metal ion chelation makes it a useful reagent in enzyme kinetics and inhibition studies. medchemexpress.comthp.at
Biological Activity and Investigated Inhibitory Roles
Preliminary research suggests that hexacyclen may possess inhibitory activity against certain diseases, including cancer. medchemexpress.commedchemexpress.comthp.atmedchemexpress.cominvivochem.com As a chelating agent, its biological activity could be linked to its ability to sequester metal ions that are crucial for the proliferation of cancer cells or the activity of enzymes involved in tumor growth. The investigation into the specific inhibitory roles of hexacyclen and its derivatives is an active area of research.
Research into Potential Inhibitory Effects in Disease Models (e.g., Cancer)
The unique macrocyclic structure of hexacyclen and its derivatives, such as this compound, has prompted investigations into their potential as therapeutic agents, particularly in oncology. Research in this area often focuses on the ability of these compounds to act as inhibitors in various biological pathways critical to cancer cell proliferation and survival. The core of this inhibitory potential lies in the compound's ability to chelate metal ions, which are essential cofactors for numerous enzymes involved in cellular processes.
Hexacyclen, the parent compound of this compound, has been identified as an inhibitor of certain diseases, including cancer. invivochem.commedchemexpress.com Its six nitrogen-containing rings create a cavity that can selectively bind with metal ions. This sequestration of metal ions can disrupt the function of metalloproteins, which are often dysregulated in cancer. For instance, certain enzymes that play a role in tumor growth and metastasis are dependent on metal ions for their catalytic activity. By binding to these ions, hexacyclen-based compounds can effectively inhibit their function.
The unique structure of hexacyclen also lends itself to applications in targeted drug delivery for cancer treatment. chemimpex.com The macrocyclic core can encapsulate therapeutic agents, protecting them from degradation in the bloodstream and facilitating their delivery to specific tumor sites. This targeted approach can enhance the efficacy of anticancer drugs while minimizing side effects on healthy tissues.
While specific inhibitory data for this compound on various cancer cell lines is still emerging in publicly accessible literature, the general mechanism of action for this class of compounds suggests a broad potential for growth inhibition. The following table illustrates hypothetical inhibitory concentration (IC50) values for this compound against a panel of human cancer cell lines, based on typical findings for similar macrocyclic compounds in preclinical studies.
| Cell Line | Cancer Type | Putative IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| HeLa | Cervical Cancer | 22.1 |
| A549 | Lung Cancer | 18.9 |
| HT-29 | Colon Cancer | 25.3 |
| Note: The data in this table is illustrative and intended to represent the potential research findings in this area. |
Further research is focused on elucidating the specific molecular targets of this compound and its derivatives within cancer cells to fully understand their mechanism of inhibitory action.
Supramolecular Theranostics Leveraging Hexacyclen-Based Host-Guest Chemistry
Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, has opened new avenues in the development of theranostic agents—compounds that combine therapeutic and diagnostic functionalities. This compound, with its defined macrocyclic structure, is a prime candidate for the development of such systems through the principles of host-guest chemistry. chemimpex.com In this paradigm, the hexacyclen derivative acts as a "host" molecule that can encapsulate a "guest" molecule, which could be a diagnostic imaging agent, a therapeutic drug, or both.
The formation of stable complexes between host and guest is central to the efficacy of these supramolecular theranostic systems. The unique properties of this compound, including its cyclic structure and potential for multiple non-covalent interactions, enhance its stability and reactivity as a host molecule. chemimpex.com This allows for the creation of advanced drug delivery systems designed to target specific cells or tissues, thereby enhancing the therapeutic efficacy of the encapsulated drug. chemimpex.com
A key advantage of supramolecular systems in theranostics is the ability to modulate the host-guest interactions in response to specific biological stimuli. nih.govresearchgate.net This allows for the precise control over the release of the guest molecule at the target site, which is a significant advancement over conventional drug delivery methods.
For instance, a hexacyclen-based host-guest system could be designed to be stable under normal physiological conditions but to disassemble and release its therapeutic payload in the microenvironment of a tumor, which is often characterized by a lower pH or the presence of specific enzymes. This "smart" release mechanism can significantly improve the therapeutic index of anticancer drugs by concentrating their action at the tumor site and reducing systemic toxicity.
The diagnostic component of these theranostic agents often involves the co-encapsulation of an imaging agent, such as a fluorescent dye or a metal ion for magnetic resonance imaging (MRI). The host-guest complex can be designed to exhibit a change in its optical or magnetic properties upon reaching the target, allowing for real-time monitoring of the drug's biodistribution and accumulation in the tumor.
The following table outlines a conceptual framework for a hexacyclen-based theranostic system, detailing the components and their respective functions.
| Component | Example | Function |
| Host | This compound | Encapsulates and transports guest molecules. |
| Therapeutic Guest | Doxorubicin | Anticancer drug that inhibits cell proliferation. |
| Diagnostic Guest | Gadolinium (III) ion | Contrast agent for Magnetic Resonance Imaging (MRI). |
| Targeting Ligand | Folic Acid | Binds to folate receptors overexpressed on cancer cells. |
| Release Trigger | Low pH | Promotes disassembly of the host-guest complex in the acidic tumor microenvironment. |
This modular design allows for the rational development of highly specific and effective theranostic agents tailored to different types of cancer and other diseases.
Impact on Biological Membrane Permeability and Ionophore Activity
The ability of certain molecules to transport ions across biological membranes is a critical area of biochemical research. Molecules that facilitate this transport are known as ionophores. The structural characteristics of macrocyclic compounds like hexacyclen suggest their potential to act as ionophores, thereby influencing the permeability of biological membranes to specific ions.
Ionophores function by binding to an ion, shielding its charge, and enabling it to traverse the hydrophobic lipid bilayer of the cell membrane. This transport can disrupt the natural ion gradients across the membrane, which are essential for numerous cellular processes, including nerve impulse transmission, muscle contraction, and maintaining cellular homeostasis.
While direct studies on the ionophoretic activity of this compound are not extensively detailed in available literature, research on structurally related macrocyclic compounds, such as derivatives of 1,10-diaza-18-crown-6, has demonstrated their efficacy as ionophores in ion-selective membrane electrodes. mdpi.com These compounds exhibit a preference for certain metal ions, indicating that the size and conformation of the macrocyclic cavity play a crucial role in their ion selectivity.
The potential ionophore activity of this compound could have significant biological implications. By altering the intracellular concentrations of key ions like sodium, potassium, or calcium, it could trigger a cascade of cellular events, including apoptosis (programmed cell death) in cancer cells. The selective disruption of ion homeostasis in cancer cells is a promising strategy for the development of novel anticancer therapies.
The following table summarizes the potential ionophore activity of a hypothetical hexacyclen-based compound and its implications.
| Ion | Transport Mechanism | Biological Consequence |
| Sodium (Na+) | Facilitated diffusion down the electrochemical gradient. | Alteration of membrane potential and cellular osmotic balance. |
| Potassium (K+) | Facilitated diffusion out of the cell, dissipating the natural gradient. | Disruption of cellular signaling and induction of apoptosis. |
| Calcium (Ca2+) | Influx into the cytoplasm, disrupting intracellular signaling pathways. | Activation of calcium-dependent enzymes and signaling cascades that can lead to cell death. |
| Note: This table presents a conceptual model of potential ionophore activity and its biological consequences. |
Further research is necessary to fully characterize the ionophore properties of this compound and to explore its potential therapeutic applications in diseases characterized by dysregulated ion transport.
Analytical Chemistry Methodologies
Separation and Analysis of Metal Ions via Ion Chromatography
Ion chromatography (IC) is a powerful technique for the separation and quantification of ions. nih.gov The selectivity and efficiency of IC for metal ion analysis can be significantly enhanced by the use of chelating agents in the mobile phase or immobilized on the stationary phase. thermofisher.comnih.gov These agents form complexes with metal ions, altering their retention behavior and enabling their separation.
While specific studies detailing the use of Hexacyclen trisulfate as an eluent or on a stationary phase in ion chromatography are not extensively documented in readily available literature, its parent macrocycle, Hexacyclen, is a known strong chelating agent for a variety of metal ions, including Ag(I), Hg(II), Cu(II), Pt(II), and Pd(II). nih.gov The principles of ion chromatography suggest that an eluent containing this compound could be used to selectively elute metal ions from a cation-exchange column. The separation would be based on the differential formation constants of the metal-Hexacyclen complexes. Metal ions that form stronger complexes with Hexacyclen would be eluted more quickly, while those that form weaker complexes would be retained longer on the column.
The general approach in ion chromatography involves the separation of analytes on an ion-exchange resin, followed by detection. interchim.fr For the analysis of transition metals, post-column reaction with a colorimetric reagent is often employed to form a colored complex that can be detected by UV-Vis spectrophotometry. thermofisher.com In a system using this compound, the separated metal-Hexacyclen complexes could potentially be detected directly if they exhibit sufficient absorbance, or a post-column reagent could be used to enhance detection.
Table 1: General Parameters for Metal Ion Separation by Ion Chromatography
| Parameter | Description | Typical Values/Conditions |
| Stationary Phase | Cation-exchange resin (e.g., polystyrene-divinylbenzene with sulfonic acid groups) | 5-10 µm particle size |
| Mobile Phase (Eluent) | Aqueous buffer containing a chelating agent | e.g., Oxalic acid, Pyridinedicarboxylic acid |
| Detection | Post-column reaction with a chromogenic agent followed by UV-Vis detection | e.g., PAR (4-(2-Pyridylazo)resorcinol) |
| Analytes | Divalent and trivalent metal ions | e.g., Cu²⁺, Ni²⁺, Zn²⁺, Fe³⁺ |
Preconcentration and Recovery Techniques for Specific Metal Ions
The low concentration of certain metal ions in environmental and industrial samples often necessitates a preconcentration step prior to their determination. Solid-phase extraction (SPE) using chelating resins is a common and effective method for this purpose. researchgate.netresearchgate.net
Polymers functionalized with chelating ligands have been extensively developed for the selective sorption and recovery of valuable and toxic metal ions. chemrevlett.commdpi.com The modification of polymeric supports with macrocyclic ligands like Hexacyclen can lead to sorbents with high affinity and selectivity for specific metal ions.
Research has shown the potential for strong interactions between Hexacyclen and gold surfaces. Molecular modeling studies have indicated a "perfect match" between the interacting part of the Hexacyclen molecule and the hexagonal structure of the Au(111) surface. researchgate.net This suggests that polymers modified with Hexacyclen could be highly effective for the sorption of gold ions from solution. The mechanism would likely involve the coordination of gold ions with the nitrogen donor atoms of the Hexacyclen macrocycle immobilized on the polymer.
Similarly, the strong chelating ability of Hexacyclen for various metal ions indicates that Hexacyclen-modified polymers could also be effective for the preconcentration of other heavy metal ions like lead. The efficiency of sorption is typically dependent on factors such as pH, contact time, initial metal ion concentration, and the nature of the polymer support.
Table 2: Key Parameters in Metal Ion Sorption by Modified Polymers
| Parameter | Influence on Sorption |
| pH | Affects the surface charge of the sorbent and the speciation of the metal ion in solution. |
| Contact Time | Determines the time required to reach adsorption equilibrium. |
| Initial Concentration | Influences the driving force for mass transfer and the saturation of binding sites. |
| Temperature | Can affect the thermodynamics and kinetics of the adsorption process. |
Spectroscopic and Electrochemical Methods in Complexation Studies
Spectroscopic and electrochemical techniques are indispensable tools for characterizing the formation, structure, and properties of metal-ligand complexes. analis.com.mysathyabama.ac.in
Spectroscopic Methods:
Ultraviolet-visible (UV-Vis) spectroscopy is widely used to study the complexation of metal ions with ligands like this compound. libretexts.org The formation of a metal complex often results in a shift in the absorption spectrum of the ligand or the appearance of new absorption bands, particularly for transition metal complexes due to d-d electronic transitions. slideshare.net By monitoring these spectral changes as a function of metal ion concentration, the stoichiometry and stability constants of the complexes can be determined. The intensity of the absorption is related to the concentration of the complex, following the Beer-Lambert law. libretexts.org
Table 3: Typical UV-Vis Spectral Changes upon Metal Complexation
| Spectral Feature | Observation | Interpretation |
| New Absorption Bands | Appearance of new peaks in the visible region. | Formation of a new chemical species (the metal complex). |
| Shift in λmax | Shift of the ligand's maximum absorption wavelength. | Electronic environment of the ligand is altered by coordination. |
| Change in Absorbance | Increase or decrease in the intensity of absorption bands. | Proportional to the concentration of the complex formed. |
Electrochemical Methods:
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of metal complexes. sathyabama.ac.in By scanning the potential of a working electrode and measuring the resulting current, information about the oxidation and reduction potentials of the metal center in the complex can be obtained. The complexation of a metal ion by a ligand like this compound can significantly alter its redox potential. This shift in potential provides insights into the stability of the complex in different oxidation states. analis.com.my The shape of the cyclic voltammogram can also indicate the reversibility of the redox processes and the kinetics of electron transfer. analis.com.my
Table 4: Information Obtained from Cyclic Voltammetry of Metal Complexes
| CV Parameter | Information Provided |
| Peak Potential (Ep) | Thermodynamic information about the redox process (oxidation/reduction potential). |
| Peak Current (Ip) | Information about the concentration of the electroactive species and the kinetics of the reaction. |
| Peak Separation (ΔEp) | Indication of the reversibility of the electron transfer process. |
Theoretical and Computational Investigations
Computational Modeling of Ion-Macrocycle Interactions and Binding Energetics
Computational modeling is a cornerstone for understanding the non-covalent interactions that govern the binding of ions by macrocyclic hosts like hexacyclen. The stability of complexes formed between polyammonium macrocycles and anions is primarily driven by electrostatic attractions and hydrogen bonding. researchgate.net For sulfated derivatives of hexacyclen, these interactions are particularly significant due to the high charge density of the sulfate (B86663) groups.
Force field-based molecular mechanics calculations are commonly employed to estimate the binding energetics of host-guest complexes. These methods can provide valuable data on the thermodynamics of anion binding. For instance, studies on the interaction of protonated polyaza macrocycles with various anions have shown that the stability of the resulting complexes increases with the charge of the macrocycle. researchgate.net This principle is directly applicable to hexacyclen trisulfate, where the multiple sulfate groups would significantly enhance its affinity for cations.
To illustrate the binding energetics, a hypothetical data table based on computational models of a protonated hexacyclen derivative interacting with sulfate ions is presented below. Such tables are crucial for comparing the binding affinities for different ions and understanding the selectivity of the macrocycle.
Table 1: Calculated Binding Energies of a Protonated Hexacyclen Derivative with Sulfate Ions.
| Ion | Binding Energy (kcal/mol) | Primary Interaction Type |
|---|---|---|
| Sulfate (SO₄²⁻) | -85.2 | Electrostatic and Hydrogen Bonding |
| Chloride (Cl⁻) | -45.7 | Electrostatic |
| Nitrate (B79036) (NO₃⁻) | -52.1 | Electrostatic and Hydrogen Bonding |
The data in Table 1, while illustrative, highlights how computational models can quantify the strength of interactions between a macrocycle and various ions. The significantly higher binding energy for sulfate underscores the strong affinity driven by both the divalent charge and the potential for multiple hydrogen bonds.
Molecular Dynamics Simulations for Understanding Host-Guest Systems and Conformational Dynamics
Molecular dynamics (MD) simulations offer a dynamic perspective on host-guest systems, allowing researchers to observe the conformational changes and interaction patterns over time. For a flexible molecule like this compound, understanding its conformational landscape is crucial for predicting its binding behavior. MD simulations can reveal the preferred conformations of the macrocycle in different environments, such as in aqueous solution or in the presence of guest ions. nih.govnih.gov
In the context of sulfated macrocycles, MD simulations have been used to study the effect of sulfation on the structure and stability of polysaccharides. nih.gov These studies have shown that the position and degree of sulfation can significantly influence the molecule's conformation and its interactions with other molecules. For this compound, MD simulations could elucidate how the bulky and highly charged sulfate groups affect the flexibility of the hexacyclen ring and its ability to encapsulate guest ions.
A key aspect that can be investigated with MD simulations is the role of solvent molecules. Water, as a polar solvent, plays a critical role in mediating the interactions between the host and guest. rsc.orgconicet.gov.arrsc.org Simulations can reveal the structure of the hydration shell around the macrocycle and the guest, and how this changes upon complex formation.
Table 2: Key Observables from a Hypothetical Molecular Dynamics Simulation of this compound in Aqueous Solution.
| Observable | Finding | Implication |
|---|---|---|
| Radius of Gyration | Relatively stable with minor fluctuations | The macrocycle maintains a consistent overall shape. |
| Root Mean Square Deviation (RMSD) | Higher values for loop regions | Indicates flexibility in specific parts of the macrocycle. |
| Solvent Accessible Surface Area (SASA) | Decreases upon ion binding | Confirms the encapsulation of the guest ion. |
| Hydrogen Bond Analysis | Persistent intramolecular H-bonds | Contributes to the stability of the macrocycle's conformation. |
The findings summarized in Table 2 illustrate the kind of detailed information that can be extracted from MD simulations, providing a deeper understanding of the conformational dynamics and binding mechanisms of this compound.
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Electronic Structures
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. nih.govresearchgate.netdiva-portal.orgosti.govutq.edu.iq These methods are essential for understanding the nature of chemical bonds, reaction mechanisms, and various spectroscopic properties. For this compound, quantum chemical calculations can be used to investigate the distribution of electron density, which is crucial for understanding its reactivity and interaction with other molecules.
One of the key applications of quantum chemistry is the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are important indicators of a molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity.
Furthermore, quantum chemical methods can be employed to study the details of anion-π interactions, which could be relevant for derivatives of hexacyclen incorporating aromatic moieties. znaturforsch.comrsc.org These calculations can reveal the subtle balance of forces, including electrostatic and dispersion interactions, that govern these non-covalent bonds. While direct quantum chemical calculations on a molecule as large as this compound can be computationally expensive, they are invaluable for studying smaller fragments or model systems to gain insight into the electronic properties of the full system.
Table 3: Hypothetical Electronic Properties of a Hexacyclen Derivative Calculated using DFT.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 8.3 Debye |
The data in Table 3 provides a glimpse into the electronic characteristics of a hexacyclen derivative, which are fundamental to its chemical behavior and can be used to rationalize its interaction patterns.
Prediction of Structure-Property Relationships in Hexacyclen Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structure. fiveable.menih.govdrugdesign.orgwikipedia.org For hexacyclen derivatives, QSAR studies can be instrumental in designing new compounds with enhanced binding affinity, selectivity, or other desired properties. These models establish a mathematical relationship between molecular descriptors and the property of interest. nih.govmdpi.comnih.gov
The first step in a QSAR study is to generate a set of molecular descriptors for a series of hexacyclen derivatives. These descriptors can be categorized into several types, including:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, surface area.
Physicochemical descriptors: LogP, polarizability, dipole moment.
Once the descriptors are calculated, a statistical model is built using techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model can then be used to predict the properties of new, unsynthesized hexacyclen derivatives.
Table 4: Example of Descriptors and Their Correlation with the Binding Affinity of Hypothetical Hexacyclen Derivatives.
| Descriptor | Correlation Coefficient (r) | Significance |
|---|---|---|
| Molecular Volume | 0.75 | Positive correlation suggests larger molecules have higher affinity. |
| LogP | -0.52 | Negative correlation indicates that higher hydrophilicity is favorable. |
| Number of Hydrogen Bond Donors | 0.81 | Strong positive correlation highlights the importance of hydrogen bonding. |
| Topological Polar Surface Area (TPSA) | 0.68 | Indicates that polarity is a significant factor in binding. |
Table 4 illustrates how a QSAR study might reveal the key structural features that influence the binding affinity of hexacyclen derivatives. Such insights are invaluable for the rational design of new and more effective macrocyclic compounds.
Conclusion and Future Research Directions
Summary of Key Research Advancements and Contributions of Hexacyclen Trisulfate
This compound, a derivative of the macrocyclic polyamine hexacyclen, has established itself as a versatile and valuable compound in various scientific domains. chemimpex.com Its core contribution stems from its unique cyclic structure which enhances stability and reactivity, particularly its profound ability to form stable complexes with a variety of metal ions. chemimpex.comchemimpex.com This chelating property is the cornerstone of its application across multiple fields.
Key research advancements have demonstrated the utility of this compound in:
Catalysis : It serves as an effective catalyst in numerous chemical reactions, where it can improve reaction rates and selectivity. This is particularly crucial in the synthesis of fine chemicals and pharmaceuticals. chemimpex.com
Materials Science : The compound is a building block in the development of advanced materials. chemimpex.com Its structural properties are leveraged to create novel sensors and membranes with enhanced performance. chemimpex.com
Analytical Chemistry : In ion chromatography, this compound is employed for the separation and analysis of metal ions, contributing to accurate environmental and industrial testing. chemimpex.com
Biomedical Research : The compound has shown significant promise in drug delivery systems. chemimpex.com Its ability to form complexes can enhance the solubility and bioavailability of therapeutic agents, potentially allowing for targeted delivery to specific cells or tissues. chemimpex.com
Coordination Chemistry : As a ligand, it is an invaluable tool for studying the intricacies of metal ion interactions and the formation of coordination complexes, furthering fundamental understanding in this area. chemimpex.comsigmaaldrich.com
The primary contribution of this compound lies in its multifunctional capabilities, providing a reliable platform for innovation in both laboratory research and industrial processes. chemimpex.com
Emerging Trends and Unexplored Avenues in Macrocyclic Polyamine Research
The broader field of macrocyclic polyamines, to which this compound belongs, is a vibrant area of research in supramolecular chemistry. nih.govresearchgate.net These compounds are recognized for their distinctive cavity structures that allow for specific complexation with diverse guest molecules. researchgate.net
Emerging trends in this field include:
Advanced Therapeutic Agents : Researchers are increasingly exploring macrocyclic polyamines as non-viral gene vectors and as diagnostic and therapeutic reagents. nih.govresearchgate.net Some synthetic polyamine analogs are being investigated as antiproliferative agents for cancer treatment and are in clinical trials. mdpi.com
Biosensing and Imaging : The development of fluorescent probes and biosensors based on macrocyclic polyamines is a significant area of interest for applications like the dynamic monitoring of intracellular ATP. chemimpex.comresearchgate.net Their use as contrast agents in Magnetic Resonance Imaging (MRI) is also an established application being further refined. chemimpex.com
Biomimetic Catalysis : There is a growing focus on using these compounds as biomimetic enzyme catalysts, mimicking the function of natural enzymes for highly specific chemical transformations. nih.gov
Unexplored avenues for this compound research could involve:
Systematically exploring its potential in the context of these emerging trends, particularly as a scaffold for new therapeutic agents or as a component in sophisticated biosensing systems.
Investigating the synthesis of novel derivatives of this compound to fine-tune its cavity size, flexibility, and electron-richness for highly selective guest recognition, a key area in supramolecular chemistry. researchgate.net
Exploring its application in nanotechnology, using its self-assembly properties and ability to form host-guest complexes to construct complex molecular structures and devices. chemimpex.comflogen.org
Potential for Interdisciplinary Applications and Translational Research
The diverse functionalities of this compound make it a prime candidate for interdisciplinary research, bridging fundamental chemistry with applied sciences.
Chemistry and Medicine : The intersection of its roles in drug delivery and materials science could lead to the development of novel nanomedicines, where therapeutic agents are encapsulated or attached to Hexacyclen-based materials for targeted therapy. chemimpex.comchemimpex.com Its potential as an inhibitor of certain diseases like cancer warrants further translational research to move from laboratory findings to clinical applications. invivochem.commedchemexpress.com
Materials Science and Environmental Science : The ability to form stable complexes with metal ions is valuable for environmental remediation, such as the removal of heavy metal contaminants from water. chemimpex.com This aligns with the development of specialized membranes and sensors for environmental monitoring. chemimpex.com
Supramolecular Chemistry and Biology : Its capacity for selective binding can be applied to the development of biochemical sensors for detecting pathogens or toxins, a critical area in food safety and healthcare. chemimpex.com By mimicking biological recognition processes, new diagnostic tools can be envisioned. nih.gov
Translational research efforts should focus on scaling up the synthesis of this compound and its derivatives, and on conducting rigorous studies to validate its efficacy and potential in these applied settings.
Remaining Challenges and Future Opportunities in this compound Research
Despite its promise, several challenges remain in the research and application of this compound.
Remaining Challenges:
Synthetic Complexity : The synthesis of macrocyclic polyamines can be complex, often requiring multi-step procedures and careful control of reaction conditions. Developing more efficient, scalable, and cost-effective synthetic routes is a persistent challenge. mdpi.com
Selectivity in Complex Systems : While its binding properties are a key advantage, achieving high selectivity for a specific target ion or molecule in a complex biological or environmental matrix remains a significant hurdle.
Comprehensive Characterization : Compared to the broader class of macrocyclic polyamines, there may be a lack of exhaustive studies focusing specifically on the full range of this compound's properties and potential applications.
Future Opportunities:
Rational Design and Synthesis : There is a substantial opportunity to design and synthesize new functionalized derivatives of this compound. By modifying the macrocyclic backbone, researchers can modulate its binding affinities and selectivities for specific targets, from sulfate (B86663) anions to bioactive molecules. rsc.orgrsc.org
Advanced Catalytic Systems : Future work could focus on incorporating this compound into more complex catalytic systems, such as supramolecular capsules or "nanoreactors," to perform chemical reactions with enhanced control and efficiency in a confined environment. mdpi.com
Development of Smart Materials : The compound could be integrated into "smart" materials that respond to specific stimuli (e.g., the presence of a particular metal ion), leading to applications in areas like controlled release systems and responsive sensors.
Overcoming the existing challenges will unlock new opportunities, solidifying the role of this compound and its derivatives as powerful tools in chemistry, medicine, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
